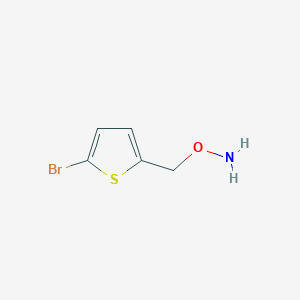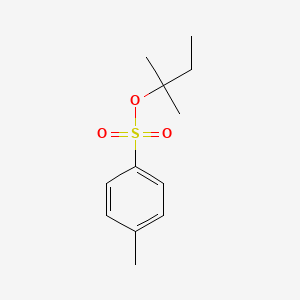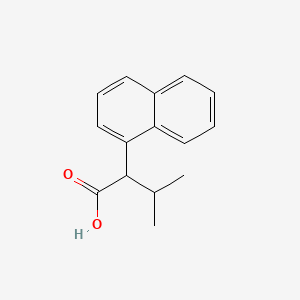
3-Methyl-2-(naphthalen-1-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(naphthalen-1-YL)butanoic acid is an organic compound with the molecular formula C15H16O3 It is characterized by a naphthalene ring attached to a butanoic acid moiety, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(naphthalen-1-YL)butanoic acid typically involves the reaction of naphthalene derivatives with butanoic acid precursors. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form the carbon-carbon bond between the naphthalene ring and the butanoic acid moiety . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
3-Methyl-2-(naphthalen-1-YL)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(naphthalen-1-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Methyl-2-[1-(naphthalen-1-yl)acetamido]butanoic acid: Similar structure with an acetamido group instead of a carboxylic acid.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups attached.
Uniqueness: 3-Methyl-2-(naphthalen-1-YL)butanoic acid is unique due to its specific combination of a naphthalene ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-methyl-2-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C15H16O2/c1-10(2)14(15(16)17)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3,(H,16,17) |
Clave InChI |
XRZRAOJHDGBPSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





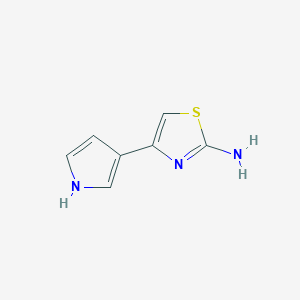

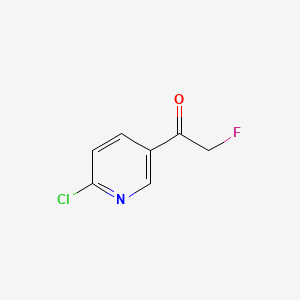


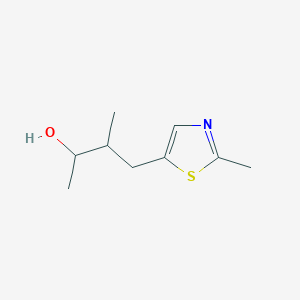

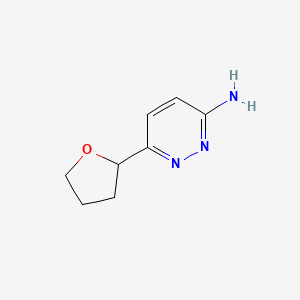
![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
